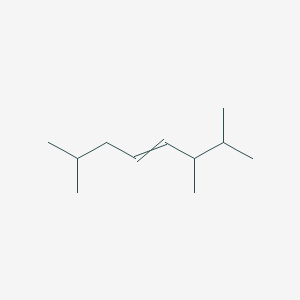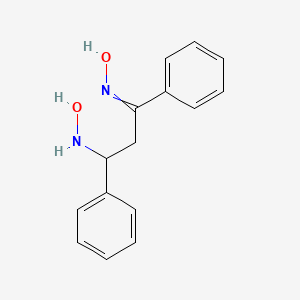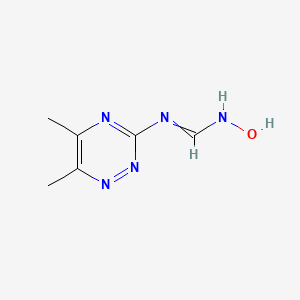
Dwuchlorostyren
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dwuchlorostyren can be synthesized through several methods. One common approach involves the chlorination of styrene in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where styrene is chlorinated using chlorine gas. The reaction is carefully monitored to control the extent of chlorination and to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Dwuchlorostyren undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding chlorinated benzoic acids.
Reduction: Reduction reactions can convert it into chlorinated ethylbenzene derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Chlorinated benzoic acids.
Reduction: Chlorinated ethylbenzene derivatives.
Substitution: Various substituted styrene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Dwuchlorostyren has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a precursor for biologically active compounds.
Medicine: Research is ongoing to investigate its potential use in the development of pharmaceuticals.
Industry: It is used in the production of specialty polymers and resins.
Mécanisme D'action
The mechanism by which dwuchlorostyren exerts its effects depends on the specific reaction or application. In general, the presence of chlorine atoms on the benzene ring influences the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved vary based on the context of its use, such as in chemical synthesis or biological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorostyrene: A derivative with a single chlorine atom at the 4th position.
2-Chlorostyrene: A derivative with a single chlorine atom at the 2nd position.
Dichlorobenzene: A compound with two chlorine atoms on a benzene ring but without the vinyl group.
Uniqueness
Dwuchlorostyren is unique due to the specific positioning of the chlorine atoms, which imparts distinct chemical properties and reactivity compared to other chlorinated styrene derivatives. This makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
6607-45-0 |
|---|---|
Formule moléculaire |
C8H6Cl2 |
Poids moléculaire |
173.04 g/mol |
Nom IUPAC |
[(E)-1,2-dichloroethenyl]benzene |
InChI |
InChI=1S/C8H6Cl2/c9-6-8(10)7-4-2-1-3-5-7/h1-6H/b8-6+ |
Clé InChI |
OQGSCHGFHOSXFY-SOFGYWHQSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=C\Cl)/Cl |
SMILES canonique |
C1=CC=C(C=C1)C(=CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[Hydroxy(oxo)phosphaniumyl]oxy}phenolate](/img/structure/B14599673.png)
![Tris{[1-chloro-3-(2-chlorophenoxy)propan-2-yl]oxy}(phenyl)silane](/img/structure/B14599675.png)


![1-[Diazo(phenyl)methyl]-4-(trifluoromethyl)benzene](/img/structure/B14599685.png)
![2-[(Diethylamino)methyl]-4-methyl-6-[(octylsulfanyl)methyl]phenol](/img/structure/B14599686.png)





![Diethyl [chloro(dimethylamino)phosphanyl]propanedioate](/img/structure/B14599724.png)

